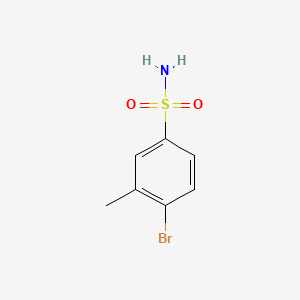

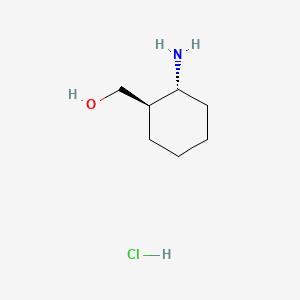

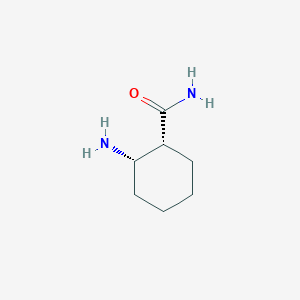

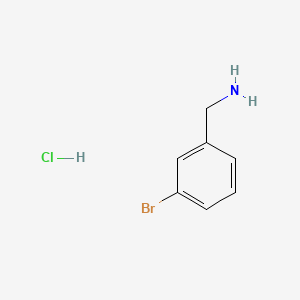

![molecular formula C10H8BrN3S B1271983 4-[(5-溴吡啶-2-基)硫基]苯胺 CAS No. 849235-61-6](/img/structure/B1271983.png)

4-[(5-溴吡啶-2-基)硫基]苯胺

描述

The compound "4-[(5-Bromopyrimidin-2-yl)thio]aniline" is a derivative of aniline, which is a part of a broader class of compounds that have been extensively studied due to their diverse chemical properties and potential biological activities. Aniline derivatives are known to be selectively brominated to form monobromoanilines, as demonstrated by the selective monobromination using bromine adsorbed on zeolite 5A . The presence of a bromine atom in the structure can significantly influence the physical and chemical properties of these compounds, as seen in the study of 4-(4-bromopropyloxy)-4′-(4-alkyloxybenzylidene)anilines, which displayed enantiotropic smectic phases in their mesomorphic properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves palladium-catalyzed cross-coupling reactions, as described for the synthesis of 5-bromo-2-iodopyrimidine, which is a useful intermediate for creating a wide range of substituted pyrimidine compounds . Additionally, the synthesis of 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate has been reported, leading to compounds with varying substituents at the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by techniques such as 1H NMR, 13C NMR, IR, mass spectroscopy, and single-crystal X-ray diffraction . For instance, the crystal structure of a 4-bromo-N-[4-(dimethylamino)benzylidene]aniline Schiff base was determined to be in the monoclinic crystal system with specific dihedral angles between the aromatic rings . Similarly, the structure of a 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was confirmed by single-crystal X-ray structure determination .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including cross-coupling reactions and reactions with isothiocyanates to form thiazolo[4,5-d]pyrimidine derivatives . The reactivity of these compounds can be influenced by the substituents on the pyrimidine ring, as seen in the synthesis of 4-thiopyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of a bromine atom can alter the mesomorphic properties of aniline derivatives, as observed in the study of 4-(4-bromopropyloxy)-4′-(4-alkyloxybenzylidene)anilines . The cytotoxic activity of these compounds has also been evaluated, with some derivatives showing weak activity against cancer cell lines . Additionally, the antifungal activity of certain pyrimidine derivatives has been reported .

科学研究应用

合成和化学性质

- 4-[(5-溴吡啶-2-基)硫基]苯胺及其衍生物已被用于合成各种杂环化合物。例如,Verbitskiy等人(2012年)展示了5-溴吡啶在Suzuki–Miyaura交叉偶联和亲核芳香取代氢反应中的应用,以合成取代吡啶(Verbitskiy et al., 2012)。同一研究小组在2013年进一步优化了这一过程,用于制备5-(het)芳基取代的吡啶(Verbitskiy et al., 2013)。

新型杂环化合物

- 在杂环化学领域,Bazazan等人(2013年)探索了利用5-溴-2-氯-6-氨基吡啶-4-基)甲硫基]苯胺衍生物合成新型三环杂环化合物,特别是嘧啶并[5,4-e][1,4]噻吩啉(Bazazan et al., 2013)。

抗菌和抗真菌研究

- Bhat等人(2011年)报道了类似4-溴[(N-5-取代1,3,4-噁二唑-2-基)甲基]苯胺的化合物的合成,这些化合物被用于测试它们的抗菌、抗真菌和抗炎活性。其中一些化合物在这些领域显示出显著的活性(Bhat et al., 2011)。

增敏性质

- Spisz等人(2019年)进行的研究调查了5-卤代取代的4-硫-2′-脱氧尿嘧啶的增敏性质,包括5-溴-4-硫-2′-脱氧尿嘧啶等衍生物。该研究旨在了解卤素原子类型在放射治疗背景下的重要性(Spisz et al., 2019)。

安全和危害

属性

IUPAC Name |

4-(5-bromopyrimidin-2-yl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3S/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDXNLRTAYPJFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005199 | |

| Record name | 4-[(5-Bromopyrimidin-2-yl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Bromopyrimidin-2-yl)thio]aniline | |

CAS RN |

849035-61-6 | |

| Record name | 4-[(5-Bromopyrimidin-2-yl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(5-Bromopyrimidin-2-yl)thio]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。